REACTION_CXSMILES
|
[C:1](=[O:3])=O.[NH2:4][CH:5]1[CH2:10][CH2:9]C(N)C[CH2:6]1.C([N:14]([CH2:17][CH3:18])[CH2:15]C)C.P(Cl)(Cl)(Cl)=[O:20]>ClCCl>[CH2:18]1[CH:17]([N:14]=[C:15]=[O:20])[CH2:9][CH2:10][CH:5]([N:4]=[C:1]=[O:3])[CH2:6]1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.3 g
|
Type
|
reactant
|
Smiles
|
NC1CCC(CC1)N
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for ca. 30 min at -10° C. a white ppt
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CONCENTRATION
|
Details
|
the filtrate concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
The residue was extracted with 3×30 mL diethyl ether
|
Type
|
CONCENTRATION
|
Details
|
The ether layers were concentrated
|
Type
|
DISTILLATION
|
Details
|
the residue was distilled under vacuum (ca. 0.1-0.3 torr)
|
Type
|
CUSTOM
|
Details
|
collecting product, 1,4-cyclohexyl di-isocyanate
|
Type
|
CUSTOM
|
Details
|
at 68°-78° C.
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |